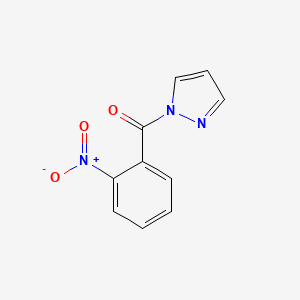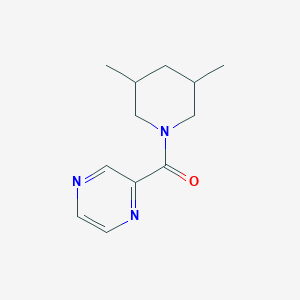![molecular formula C10H11ClN2O3 B7459800 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide, also known as CAMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CAMB belongs to the class of benzamides, which are organic compounds that contain a benzene ring and an amide group.
Mécanisme D'action
The mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide can induce apoptosis in cancer cells and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to induce apoptosis by activating caspase-3 and -9, which are enzymes that play a role in programmed cell death. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been shown to reduce the expression of certain genes that are involved in cell growth and proliferation. Inflammation is another area where 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied, as it has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of using 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Another limitation is that 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has not been extensively studied in vivo, which makes it difficult to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide research. One area that requires further investigation is the mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide. Understanding the molecular targets of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide will help researchers design more effective experiments to test its efficacy. Another area of research is the in vivo efficacy of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide, as most studies have been conducted in vitro. Finally, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide could be further studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammation.
Conclusion
In conclusion, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied for its potential use in cancer research, neurodegenerative diseases, and inflammation. Although the mechanism of action of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. Further research is needed to fully understand the potential of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide involves the reaction between 3-amino-4-methoxybenzoic acid and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide in its pure form. This method has been reported in the literature and has been used by researchers to synthesize 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide for various applications.
Applications De Recherche Scientifique
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inflammation is another area where 3-[(2-Chloroacetyl)amino]-4-methoxybenzamide has been studied, as it has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
3-[(2-chloroacetyl)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-16-8-3-2-6(10(12)15)4-7(8)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQHDWFTTZPLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloroacetyl)amino]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)

![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)